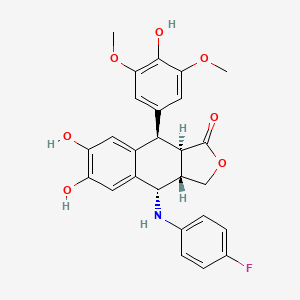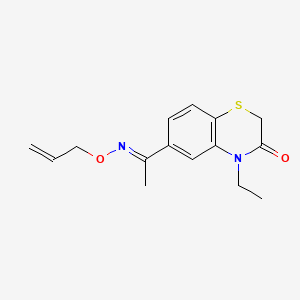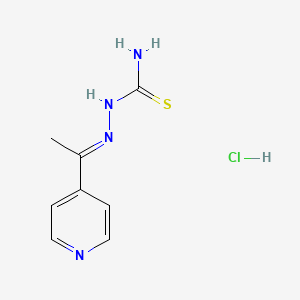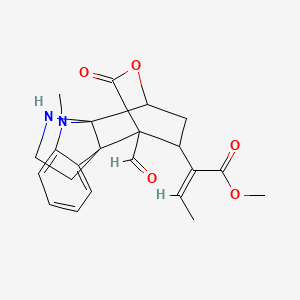
Noreripinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noreripinal, also known as norepinephrine, is an organic chemical in the catecholamine family that functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by mobilizing the brain and body for action. This compound is produced in the adrenal medulla and the locus coeruleus in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Noreripinal can be synthesized through several methods. One common synthetic route involves the hydroxylation of dopamine using dopamine β-monooxygenase. This enzyme catalyzes the conversion of dopamine to norepinephrine by adding a hydroxyl group to the β-carbon of dopamine .
Industrial Production Methods
In industrial settings, norepinephrine is typically produced through chemical synthesis. One method involves the catalytic hydrogenation of 3,4-dihydroxyphenylacetaldehyde to form norepinephrine. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon and a hydrogen gas atmosphere .
Chemical Reactions Analysis
Types of Reactions
Noreripinal undergoes various chemical reactions, including:
Oxidation: Norepinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: Norepinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require acidic or basic conditions to facilitate the replacement of hydroxyl groups.
Major Products Formed
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxylated derivatives.
Substitution: Various substituted catecholamines.
Scientific Research Applications
Noreripinal has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological processes.
Medicine: Used as a medication to treat hypotension and cardiac arrest. It is also studied for its potential therapeutic effects in psychiatric disorders.
Industry: Employed in the production of pharmaceuticals and as a biochemical marker in various assays.
Mechanism of Action
Noreripinal exerts its effects by binding to adrenergic receptors, including alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and the release of glucose from energy stores. The primary molecular targets are the alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Epinephrine: Another catecholamine with similar functions but with a higher affinity for beta receptors.
Dopamine: A precursor to norepinephrine with distinct neurotransmitter functions.
Isoproterenol: A synthetic catecholamine with a higher affinity for beta receptors.
Uniqueness
Noreripinal is unique in its dual role as both a neurotransmitter and a hormone. It has a balanced affinity for both alpha and beta adrenergic receptors, making it versatile in its physiological effects. Unlike epinephrine, which is more potent in stimulating beta receptors, norepinephrine has a more pronounced effect on alpha receptors, leading to stronger vasoconstriction .
Properties
CAS No. |
69734-93-6 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl (Z)-2-(13-formyl-8-methyl-12-oxo-11-oxa-8,16-diazapentacyclo[7.4.3.210,13.01,9.02,7]octadeca-2,4,6-trien-17-yl)but-2-enoate |
InChI |
InChI=1S/C22H24N2O5/c1-4-13(18(26)28-3)15-11-17-22-21(9-10-23-22,20(15,12-25)19(27)29-17)14-7-5-6-8-16(14)24(22)2/h4-8,12,15,17,23H,9-11H2,1-3H3/b13-4- |
InChI Key |
JOPPVSCETUERIU-PQMHYQBVSA-N |
Isomeric SMILES |
C/C=C(/C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)\C(=O)OC |
Canonical SMILES |
CC=C(C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



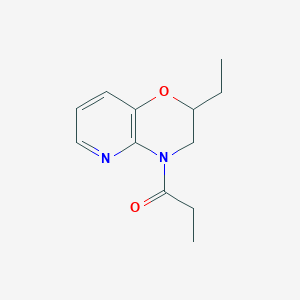

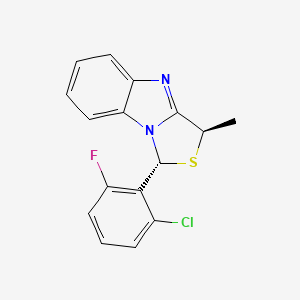

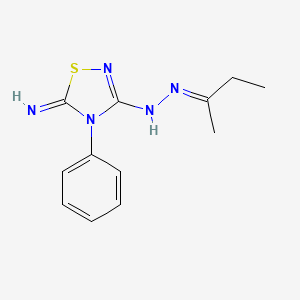
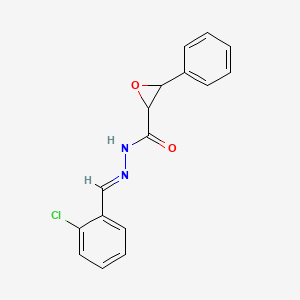
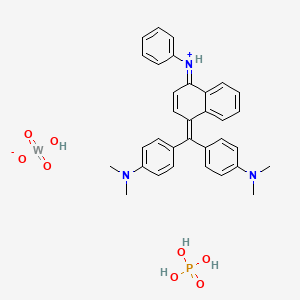
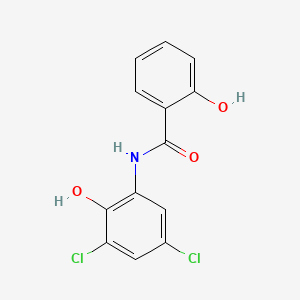

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
